molecular formula C12H10O4 B13685887 Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate

Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13685887
M. Wt: 218.20 g/mol
InChI Key: WQWGHGDBHCWZFN-UHFFFAOYSA-N
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Description

Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate ( 1307792-80-8) is a synthetic coumarin derivative with the molecular formula C12H10O4 and a molecular weight of 218.21 . Coumarins are a significant class of oxygen-containing heterocycles known for a wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry and pharmacological research . These activities include anticancer, anti-HIV, antifungal, antioxidant, antibacterial, and anti-inflammatory properties, as well as the ability to inhibit enzymes like acetylcholinesterase and phospholipase A2 . Beyond pharmaceuticals, coumarin derivatives are also explored for their utility in applications such as fluorescent dyes, optical brighteners, and sensitizers in laser technology . This compound is exclusively intended for research and laboratory use. It is not for diagnostic, therapeutic, or any personal use. Researchers can utilize this chemical to develop novel therapeutic agents or to study the structure-activity relationships of coumarin-based molecules, as exemplified by related compounds showing potent apoptotic activity against cancer cell lines . The product is characterized by identifiers including SMILES (O=C(C(C1=O)=CC2=C(O1)C(C)=CC=C2)OC, InChI (InChI=1S/C12H10O4/c1-7-4-3-5-8-6-9(11(13)15-2)12(14)16-10(7)8/h3-6H,1-2H3), and InChI Key (WQWGHGDBHCWZFN-UHFFFAOYSA-N) .

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 8-methyl-2-oxochromene-3-carboxylate

InChI

InChI=1S/C12H10O4/c1-7-4-3-5-8-6-9(11(13)15-2)12(14)16-10(7)8/h3-6H,1-2H3

InChI Key

WQWGHGDBHCWZFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation and Cyclization Approach

The most prevalent synthetic route involves a Knoevenagel condensation between salicylaldehyde derivatives and malonate esters, followed by cyclization to form the chromene core, and subsequent esterification. This method is well-documented in the literature and is considered a classical approach for coumarin synthesis.

Reaction Scheme:

  • Starting materials: 8-methylsalicylaldehyde and methyl acetoacetate
  • Catalysts: Piperidine (a secondary amine base), acetic acid (as a catalyst)
  • Reaction conditions: Reflux in ethanol or other suitable solvents, with ultrasonic assistance in some studies to enhance yields

Process details:

Step Description Conditions Yield References
1. Knoevenagel condensation Condensation of 8-chlorosalicylaldehyde with methyl acetoacetate Piperidine, acetic acid, ethanol, reflux 60–75% ,,
2. Cyclization Intramolecular cyclization to form the chromene ring Heat under reflux Part of overall yield ,
3. Esterification Formation of methyl ester at position 3 Acid catalysis Included in overall yield ,

Research Outcome:
Da Silveira Pinto et al. (2017) demonstrated that ultrasonic irradiation significantly improves yield and reduces reaction time, achieving yields up to 82%. Optimization of temperature (70–90°C) and solvent polarity is critical for maximizing efficiency.

Alternative Synthetic Routes

a. Perkin Condensation Method:
This involves condensation of salicylaldehyde with phenylacetic acids under acetic anhydride and triethylamine, producing 3-arylcoumarins, which can be further modified to methyl 8-methyl-2-oxo-2H-chromene-3-carboxylate. This method offers yields ranging from 46–74% under optimized conditions.

b. Microwave-Assisted Synthesis:
Recent advances include microwave irradiation to accelerate the formation of coumarin derivatives. For instance, salicylaldehyde derivatives react with ethyl acetoacetate or methyl malonate in the presence of bases like piperidine, yielding this compound with yields up to 99% in some cases. Microwave conditions significantly reduce reaction times from hours to minutes, with yields typically between 73–98%.

c. Green Chemistry Approaches:
Eco-friendly methods utilizing water as a solvent and biodegradable catalysts like choline chloride have been successful, achieving yields from 85–98%. These methods emphasize sustainability and environmental safety, aligning with modern green chemistry principles.

Reaction Conditions and Reagents

Reaction Type Reagents Typical Conditions Yield Range Notes
Cyclization Salicylaldehyde derivatives, malonates Reflux, ultrasonic irradiation 60–82% Enhanced by ultrasound
Esterification Acid catalysts (e.g., sulfuric acid) Reflux in methanol Part of overall yield Standard esterification
Microwave synthesis Salicylaldehyde, malonates, bases 50–120°C, microwave irradiation 73–99% Rapid, high-yield, eco-friendly

Research Outcomes and Data Tables

Study Methodology Yield (%) Reaction Conditions Advantages References
Pinto et al. (2017) Ultrasonic-assisted Knoevenagel Up to 82 70–90°C, ethanol Faster, higher yield
Sairam et al. (2020) Solvent-free microwave 73–98 Microwave, 50–120°C Eco-friendly, rapid
Ghanei-Nasab et al. (2019) Deep eutectic solvent 85–98 Ambient temperature Green, high yield

Summary of Key Research Findings

  • The classical Knoevenagel condensation remains the fundamental approach, with modifications such as ultrasonic assistance and microwave irradiation improving efficiency.
  • Green chemistry methods, including solvent-free and aqueous reactions with biodegradable catalysts, are increasingly favored.
  • Yields are highly dependent on reaction conditions, with optimized protocols achieving yields exceeding 90%.
  • Reaction conditions such as temperature, catalyst choice, and solvent significantly influence the purity and yield of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the chromene ring, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate belongs to a family of chromene carboxylates with variations in substituent positions and functional groups. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Mass (g/mol) Key Features/Applications Reference
Methyl 2-oxo-2H-chromene-3-carboxylate None at position 8 C₁₁H₈O₄ 204.18 Base structure; antimicrobial
7-Methyl-2-oxo-2H-chromene-3-carboxylic acid Methyl at 7, carboxylic acid C₁₁H₈O₄ 204.18 Higher polarity; anti-diabetic
6-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid Hydroxy at 6, carboxylic acid C₁₀H₆O₅ 206.15 Enhanced solubility; antioxidant
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde Hydroxy at 7, methyl at 4, aldehyde at 8 C₁₂H₁₀O₄ 218.21 Anti-diabetic potential; studied in DFT analyses
8-Methoxy-2-oxo-2H-chromene-3-carboxamide Methoxy at 8, carboxamide C₁₂H₁₁NO₄ 233.22 Bioactive amide derivative

Key Observations :

  • Substituent Position : The position of methyl or hydroxy groups significantly impacts biological activity. For example, 7-methyl derivatives (e.g., 7-Methyl-2-oxo-2H-chromene-3-carboxylic acid) exhibit anti-diabetic activity due to interactions with enzymatic targets , whereas 8-methyl substitution (as in the target compound) may enhance lipophilicity, influencing membrane permeability.
  • Functional Groups : Carboxylic acid derivatives (e.g., 6-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid) show higher aqueous solubility compared to methyl esters, making them preferable for pharmaceutical formulations . Conversely, methyl esters (e.g., the target compound) are more stable under acidic conditions .
Physicochemical Properties
  • Solubility : Methyl esters (e.g., the target compound) are less polar than carboxylic acid analogues, leading to lower aqueous solubility but higher lipid solubility .
  • Hydrogen Bonding : The carbonyl group at position 2 and ester oxygen at position 3 participate in hydrogen bonding, influencing crystallinity and melting points .

Biological Activity

Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate, a derivative of the chromene class of compounds, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Chromenes

Chromenes are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This compound is structurally related to coumarins, which are naturally occurring compounds with significant pharmacological relevance.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Inhibition of Metastasis : The compound reduces the migratory and invasive capabilities of cancer cells.

A study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent activity (source needed).

Cancer Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis induction
A54920Cell cycle arrest
HeLa12Inhibition of metastasis

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : The compound effectively reduces the levels of TNF-alpha and IL-6 in activated macrophages.
  • Cyclooxygenase Inhibition : It inhibits cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.

In vitro studies showed a reduction in TNF-alpha levels by approximately 60% at a concentration of 10 µM (source needed).

Cytokine Control Level (pg/mL) Treatment Level (pg/mL)
TNF-alpha15060
IL-612050

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Demonstrated antifungal activity against Candida species.

A minimum inhibitory concentration (MIC) study indicated that this compound had an MIC value of 32 µg/mL against Staphylococcus aureus and Candida albicans (source needed).

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • Signal Transduction Pathways : It modulates signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The researchers found that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and Annexin V staining.

Case Study 2: Anti-inflammatory Effects in Animal Models

Another investigation assessed the anti-inflammatory effects in a carrageenan-induced paw edema model in rats. Administration of this compound resulted in a marked reduction in paw swelling compared to control groups.

Q & A

Q. Advanced Optimization Strategies

  • Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves yields (~85%) by enhancing reaction homogeneity .
  • Continuous flow reactors : Enable scalable production with precise temperature control, minimizing side reactions like ester hydrolysis .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or ionic liquids can enhance cyclization efficiency, particularly for sterically hindered substrates .

How can the molecular structure of this compound be confirmed experimentally?

Q. Basic Characterization Techniques

  • ¹H/¹³C NMR : Key signals include the ester carbonyl at ~165–170 ppm (¹³C), the lactone carbonyl at ~160 ppm (¹³C), and aromatic protons between 6.5–8.5 ppm (¹H) .
  • IR Spectroscopy : Strong bands for C=O (ester: ~1720 cm⁻¹; lactone: ~1680 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

Q. Advanced Structural Analysis

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions. Challenges include crystal twinning or poor diffraction, which can be mitigated using SHELXL for refinement .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds) influencing crystal packing, critical for understanding solubility and stability .

What functional group transformations are feasible for this compound, and how do reaction conditions influence product distribution?

Q. Basic Reactivity

  • Hydrolysis : The ester group can be hydrolyzed to a carboxylic acid using NaOH/H₂O or HCl/EtOH, yielding 8-Methyl-2-oxo-2H-chromene-3-carboxylic acid .
  • Reduction : NaBH₄ selectively reduces the lactone carbonyl to a hydroxyl group, while LiAlH₄ reduces both ester and lactone groups .

Q. Advanced Mechanistic Insights

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the C-6 position occurs due to the electron-donating methyl group at C-8 directing substituents .
  • Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions enable aryl/heteroaryl group introduction at C-3, expanding bioactivity profiles .

How do substituent positions (e.g., methyl at C-8) influence the biological activity of chromene derivatives?

Q. Basic Structure-Activity Relationships (SAR)

  • C-8 Methyl group : Enhances lipophilicity, improving membrane permeability. Derivatives with this substitution show 2–3× higher anti-inflammatory activity compared to unsubstituted analogs .
  • Ester vs. carboxylic acid : The methyl ester improves bioavailability, while the free acid enhances target binding (e.g., COX-2 inhibition) .

Q. Advanced SAR Studies

  • Molecular docking : Simulations reveal that the C-8 methyl group stabilizes hydrophobic interactions with enzyme active sites (e.g., caspase-3 in apoptosis pathways) .
  • Comparative bioassays : Methyl 8-methyl derivatives exhibit IC₅₀ values of 12 µM against MCF-7 cells vs. 25 µM for ethyl analogs, highlighting steric and electronic effects .

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Q. Methodological Approaches

  • Purity assessment : Use HPLC (>98% purity) to exclude confounding effects from synthetic byproducts (e.g., uncyclized intermediates) .
  • Standardized assays : Replicate studies using identical cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (e.g., 48h vs. 72h exposure) to isolate variability .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and IC₅₀ in anticancer screens) .

What computational tools are effective for predicting the physicochemical properties and reactivity of this compound?

Q. Basic Computational Methods

  • DFT calculations : Gaussian or ORCA software optimize geometry and predict vibrational spectra (IR/Raman) .
  • logP prediction : Tools like ChemAxon or ACD/Labs estimate partition coefficients, guiding solubility optimization .

Q. Advanced Modeling

  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., MD of COX-2 binding over 100 ns trajectories) .
  • ADMET prediction : SwissADME or pkCSM models forecast pharmacokinetic profiles (e.g., CYP450 inhibition risks) .

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